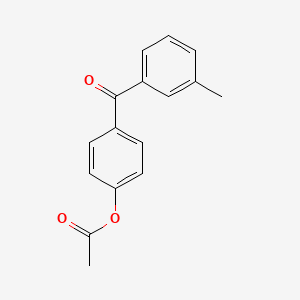

4-Acetoxy-3'-methylbenzophenone

Description

Contextualization within Substituted Benzophenone (B1666685) Chemistry

Substituted benzophenones are a class of organic compounds with the general formula (C₆H₅)₂CO, where one or both phenyl rings are modified with various functional groups. rsc.org The nature and position of these substituents dramatically influence the molecule's physical, chemical, and biological properties. nih.gov For instance, hydroxyl and amino groups can significantly alter the electronic properties and reactivity, while alkyl groups can impact solubility and steric interactions. rsc.org The core structure of benzophenone itself is a versatile scaffold found in numerous natural products and synthetic molecules. nih.gov

The specific compound, 4-Acetoxy-3'-methylbenzophenone, combines features of both acylated and alkylated benzophenones. The acetoxy group is an ester functionality that can influence the molecule's polarity and potential as a pro-drug, where the ester is hydrolyzed in vivo to reveal a more active hydroxybenzophenone. The methyl group on the second phenyl ring provides a lipophilic character and can influence the conformational orientation of the phenyl rings.

Significance and Research Trajectories of Benzophenone Derivatives

Benzophenone derivatives are a cornerstone in various scientific and industrial fields. Their inherent photochemical properties make them excellent photoinitiators in UV-curing applications for inks, coatings, and adhesives. wikipedia.orgresearchgate.net In medicinal chemistry, the benzophenone scaffold is present in numerous compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. nih.govrsc.org For example, certain substituted benzophenones have been investigated for their potential as inhibitors of enzymes like testosterone-5α-reductase and protein kinase C. researchgate.net

Furthermore, the structural diversity of naturally occurring benzophenones, with over 300 identified, highlights their importance in natural product chemistry and drug discovery. rsc.org These natural metabolites often possess complex substitution patterns and exhibit potent biological activities, inspiring the synthesis of new derivatives. rsc.orgresearchgate.net Research in this area often focuses on the total synthesis of these natural products and the development of novel synthetic methodologies to access diverse benzophenone analogues. researchgate.net

Current Gaps and Future Research Imperatives for this compound

A comprehensive search of available scientific literature reveals a significant lack of specific research on this compound. While general synthetic routes to substituted benzophenones, such as Friedel-Crafts acylation, are well-established, specific conditions and yields for the synthesis of this particular compound are not documented. researchgate.net

The absence of data presents a clear imperative for future research. Key areas to be explored include:

Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound is the first critical step. This would be followed by a thorough characterization of its physicochemical properties.

Photochemical Properties: Given the importance of benzophenones as photosensitizers, an investigation into the photochemical behavior of this compound is warranted.

Biological Evaluation: Screening this compound for various biological activities, such as anticancer, antimicrobial, or enzyme inhibitory effects, could uncover potential therapeutic applications. The acetoxy group makes it a candidate for evaluation as a pro-drug.

Material Science Applications: Exploring its potential use as a photoinitiator or as a building block for novel polymers could lead to new materials with unique properties.

The study of this compound represents an untapped area within the rich field of benzophenone chemistry. Its unique substitution pattern suggests that it may possess interesting and potentially useful properties that are distinct from its more well-studied relatives. Future research efforts are essential to unlock the potential of this and other underexplored benzophenone derivatives.

Synthetic Pathways to this compound and Related Analogues

The synthesis of this compound, a substituted diaryl ketone, involves a sequence of well-established organic reactions. The construction of its core benzophenone structure and the introduction of its specific substituents—an acetoxy group at the 4-position and a methyl group at the 3'-position—rely on precise and controlled chemical methodologies. These methods are broadly applicable to a wide range of substituted benzophenone analogues, which are significant scaffolds in medicinal and materials chemistry.

Structure

3D Structure

Properties

IUPAC Name |

[4-(3-methylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-4-3-5-14(10-11)16(18)13-6-8-15(9-7-13)19-12(2)17/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYTULDYPVUJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641688 | |

| Record name | 4-(3-Methylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52981-07-4 | |

| Record name | 4-(3-Methylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of Substituted Benzophenones

Quantum Chemical Calculations

No published studies were found that performed quantum chemical calculations on 4-Acetoxy-3'-methylbenzophenone.

There is no available data on the DFT analysis of this compound.

No calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or their corresponding energy gaps for this compound have been reported in the scientific literature.

A Molecular Electrostatic Potential (MEP) map for this compound has not been generated or published.

There are no available studies that have used ab initio methods to determine the thermochemical properties of this compound.

No research has been published on the use of semiempirical methods to analyze the conformational preferences of this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Molecular Dynamics Simulations for Conformational Flexibility

No molecular dynamics simulations have been reported for this compound to assess its conformational flexibility.

Cheminformatics and QSAR Approaches in Structure-Activity Relationships

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in modern chemistry for predicting the biological activity and properties of molecules. github.ionih.govnih.gov These approaches rely on the statistical correlation of molecular descriptors with experimental data. A typical QSAR study involves the development of a mathematical model that can predict the activity of new compounds based on their structural features. nih.gov

A search of the scientific literature and chemical databases did not yield any specific QSAR models or cheminformatics studies focused on this compound. While numerous QSAR investigations have been conducted on various classes of organic compounds, including some benzophenone (B1666685) derivatives, the data required to build a specific model for this compound, such as a series of analogues with corresponding biological activity data, appears to be unavailable.

For a meaningful QSAR analysis of this compound, a dataset of structurally related compounds with measured biological activities would be necessary. From this, various molecular descriptors could be calculated, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Pertaining to the electron distribution in the molecule.

Physicochemical descriptors: Such as logP and molar refractivity.

Without such a dataset and subsequent modeling, any discussion of the structure-activity relationships of this compound from a cheminformatics or QSAR perspective would be entirely hypothetical.

Computational Spectroscopic Prediction and Validation

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. epstem.netnih.gov These predictions can be invaluable for confirming the structure of a newly synthesized compound or for interpreting experimental spectra. The accuracy of these predictions depends on the chosen level of theory and basis set. github.ionih.gov

A thorough search has not revealed any published studies detailing the computational prediction and experimental validation of the spectroscopic properties of this compound. While it is theoretically possible to perform such calculations using standard quantum chemistry software packages, the results of such an undertaking have not been reported.

A hypothetical computational spectroscopic study of this compound would likely involve the following steps:

Conformational Analysis: Identifying the lowest energy conformer(s) of the molecule.

Geometry Optimization: Using a method like DFT with a suitable basis set (e.g., B3LYP/6-31G*) to find the most stable molecular geometry. nih.gov

Frequency Calculations: To predict the IR spectrum and confirm that the optimized structure is a true minimum on the potential energy surface.

NMR Chemical Shift Calculations: Employing methods like the Gauge-Including Atomic Orbital (GIAO) method to predict ¹H and ¹³C NMR chemical shifts. epstem.net

UV-Vis Spectra Simulation: Using Time-Dependent DFT (TD-DFT) to predict electronic transitions.

The predicted spectra would then need to be compared with experimentally obtained spectra for validation. The absence of such a comparative study in the literature for this compound highlights a gap in the scientific knowledge base for this compound.

Chemical Reactivity and Derivatization Studies of 4 Acetoxy 3 Methylbenzophenone

Photoreactivity and Photoinitiation Mechanisms

The photochemistry of benzophenone (B1666685) and its derivatives is a well-studied field, characterized by the efficient formation of an excited triplet state upon absorption of ultraviolet (UV) light. This triplet state is a powerful photoinitiator, capable of initiating various chemical reactions, most notably radical polymerization.

Radical Generation and Reaction Pathways

Upon UV irradiation, 4-Acetoxy-3'-methylbenzophenone is excited from its ground state (S₀) to an excited singlet state (S₁). Through a highly efficient process known as intersystem crossing (ISC), the molecule transitions to the lower-energy triplet state (T₁). The benzophenone triplet state is known to be a potent hydrogen abstractor. In the presence of a suitable hydrogen donor (R-H), the triplet state of this compound can abstract a hydrogen atom, generating a ketyl radical and a new radical derived from the donor molecule.

The general reaction pathway for radical generation is as follows:

Excitation: this compound + hν → (this compound)* (S₁)

Intersystem Crossing: (this compound)* (S₁) → (this compound)* (T₁)

Hydrogen Abstraction: (this compound)* (T₁) + R-H → (4-Hydroxy-3'-methylbenzophenone)• (Ketyl Radical) + R•

The generated radical, R•, can then initiate polymerization or other radical-mediated reactions.

Intersystem Crossing and Triplet State Chemistry

The efficiency of intersystem crossing in benzophenones is typically near unity, meaning that almost every absorbed photon leads to the formation of a triplet state. csbsju.edu This high quantum yield is a key feature of benzophenone photochemistry. The transition from the lowest excited singlet state (S₁), which has n-π* character, to the triplet state is facilitated by spin-orbit coupling. For benzophenone itself, the S₁ state is nearly degenerate with higher triplet states (T₂), which promotes efficient ISC. nih.gov

The lifetime of the triplet state is a crucial parameter for its reactivity and is influenced by the molecular structure and the surrounding environment. Substituents on the benzophenone rings can affect the triplet state lifetime. researchgate.net While specific data for this compound is not available, general trends indicate that electron-donating groups can sometimes shorten the triplet lifetime in certain solvents, although the effect is not always straightforward and can be solvent-dependent. The triplet state can be quenched by various species, including oxygen, which leads to the formation of singlet oxygen, another reactive species.

| Photochemical Property | Typical Value for Benzophenones | Expected Influence of Substituents on this compound |

| Intersystem Crossing (ISC) Quantum Yield | ~1 | Expected to remain high, close to unity. |

| Triplet State Energy (ET) | ~69 kcal/mol | The acetoxy and methyl groups are expected to have a minor effect on the triplet energy. |

| Triplet State Lifetime (τT) | Microseconds to milliseconds (solvent dependent) | May be slightly altered by the electronic effects of the substituents. |

Redox Chemistry of Benzophenone Derivatives

The redox chemistry of benzophenones is characterized by the reversible reduction of the carbonyl group. This property is important in various applications, including electro-organic synthesis and the development of redox-active materials.

Electrochemical Reduction and Radical Anion Formation

Benzophenone and its derivatives undergo a two-step electrochemical reduction in aprotic solvents. The first step is a reversible one-electron reduction to form a stable radical anion. researchgate.net This species is often intensely colored; for example, the benzophenone radical anion is deep blue. csbsju.edu A second, typically reversible, one-electron reduction can occur at a more negative potential to form a dianion.

The formation of the radical anion of this compound would proceed as follows:

This compound + e⁻ ⇌ [this compound]•⁻ (Radical Anion)

The stability of this radical anion allows it to be used as a reducing agent in certain synthetic applications.

Influence of Substituents on Redox Potentials

The reduction potential of benzophenone derivatives is sensitive to the electronic nature of the substituents on the aromatic rings. Electron-donating groups, such as the methyl group at the 3'-position, decrease the electron affinity of the molecule, making it more difficult to reduce. This results in a shift of the reduction potential to more negative values compared to unsubstituted benzophenone.

The following table provides a qualitative comparison of the expected redox potentials based on general substituent effects.

| Compound | Substituent Effects | Expected Relative Reduction Potential (vs. Benzophenone) |

| Benzophenone | Reference | 0 |

| 4-Methylbenzophenone (B132839) | Electron-donating (-CH₃) | More negative |

| 4-Acetoxybenzophenone | Competing inductive withdrawal and resonance donation | Slightly more or less negative, depending on the dominant effect |

| This compound | Electron-donating (-CH₃) and a substituted acetoxy group | Expected to be more negative due to the combined electron-donating influence. |

Hydrolysis and Ester Cleavage Reactions of the Acetoxy Group

The acetoxy group in this compound is an ester and is therefore susceptible to hydrolysis under both acidic and basic conditions. This reaction cleaves the ester bond, yielding 4-hydroxy-3'-methylbenzophenone (B1629899) and acetic acid or its conjugate base.

The hydrolysis can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. chemistrysteps.com Protonation of the carbonyl oxygen of the ester group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. To drive the reaction to completion, an excess of water is typically used, or one of the products is removed from the reaction mixture.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. chemistrysteps.com The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is not susceptible to further nucleophilic attack by the alkoxide leaving group. This final deprotonation step drives the reaction to completion. youtube.com

| Hydrolysis Condition | Reactants | Products | Key Features |

| Acid-Catalyzed | This compound, H₂O, H⁺ (catalyst) | 4-Hydroxy-3'-methylbenzophenone, Acetic Acid | Reversible, equilibrium process. |

| Base-Catalyzed (Saponification) | This compound, OH⁻ | 4-Hydroxy-3'-methylbenzophenone, Acetate (B1210297) | Irreversible process. |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The substitution pattern on the two benzene (B151609) rings of this compound is dictated by the directing effects of the existing substituents.

The acetoxy group (-OAc) on one ring is an activating group and an ortho, para-director. This is due to the electron-donating resonance effect of the oxygen atom, which increases the electron density at the positions ortho and para to the acetoxy group, making them more susceptible to attack by electrophiles. psiberg.comyoutube.commasterorganicchemistry.comyoutube.com Conversely, the benzoyl group is a deactivating group and a meta-director due to its electron-withdrawing nature. psiberg.com The methyl group (-CH₃) on the second ring is a weakly activating group and an ortho, para-director through an inductive effect and hyperconjugation. psiberg.commasterorganicchemistry.com

Therefore, electrophilic attack is predicted to occur on the acetoxy-substituted ring at the positions ortho to the acetoxy group. The para position is already substituted. The other ring, bearing the methyl group and being attached to the deactivating carbonyl carbon, is less likely to undergo electrophilic substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. libretexts.orgmasterorganicchemistry.com For this compound, these reactions would be expected to yield products where the electrophile has been added to the ring bearing the acetoxy group.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Acetoxy-3-nitro-3'-methylbenzophenone |

| Bromination | Br₂, FeBr₃ | 4-Acetoxy-3-bromo-3'-methylbenzophenone |

It is important to note that the acetoxy group can be sensitive to the strong acidic conditions often employed in EAS reactions, potentially leading to hydrolysis to the corresponding phenol (B47542) (4-hydroxy-3'-methylbenzophenone). This would alter the directing effects, as the hydroxyl group is a stronger activating ortho, para-director.

Nucleophilic Addition to the Carbonyl Group

The carbonyl group (C=O) in this compound is electrophilic at the carbon atom and is susceptible to nucleophilic attack. youtube.comacademie-sciences.fr The reactivity of the carbonyl group is influenced by both electronic and steric factors. The two bulky aromatic rings attached to the carbonyl carbon create steric hindrance, which can slow down the rate of nucleophilic addition compared to less hindered ketones.

Common nucleophilic addition reactions include reactions with organometallic reagents (e.g., Grignard reagents), hydrides, and amines. youtube.com For instance, reaction with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), followed by an acidic workup, would be expected to yield a tertiary alcohol.

Table 2: Expected Products of Nucleophilic Addition to the Carbonyl Group of this compound

| Nucleophile | Reagent(s) | Expected Product |

| Hydride | 1. NaBH₄, 2. H₃O⁺ | (4-Acetoxyphenyl)(3-methylphenyl)methanol |

| Grignard Reagent | 1. CH₃MgBr, 2. H₃O⁺ | 1-(4-Acetoxyphenyl)-1-(3-methylphenyl)ethanol |

| Primary Amine | R-NH₂, mild acid | Imine derivative |

The ester linkage of the acetoxy group is generally stable under the conditions of many nucleophilic additions to the carbonyl group. However, strong nucleophiles or harsh reaction conditions could potentially lead to the cleavage of the ester.

Derivatization for Enhanced Analytical Detectability

In analytical chemistry, derivatization is often employed to improve the volatility, thermal stability, and/or detectability of analytes for techniques like gas chromatography (GC) and mass spectrometry (MS). nih.govumich.edu For this compound, and particularly its potential hydrolysis product, 4-hydroxy-3'-methylbenzophenone, derivatization can be highly beneficial.

Trimethylsilyl (B98337) (TMS) Derivatization

Trimethylsilylation is a common derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups. tcichemicals.com While this compound itself does not have an active hydrogen, its hydrolysis product, 4-hydroxy-3'-methylbenzophenone, possesses a phenolic hydroxyl group that can be readily derivatized.

The derivatization is typically carried out using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting trimethylsilyl ether is more volatile and thermally stable, making it suitable for GC-MS analysis. researchgate.net

The reaction involves the replacement of the acidic proton of the hydroxyl group with a trimethylsilyl group:

4-Hydroxy-3'-methylbenzophenone + BSTFA → 4-(Trimethylsilyloxy)-3'-methylbenzophenone + Byproducts

The mass spectrum of the TMS derivative would exhibit characteristic fragments, including a molecular ion peak corresponding to the derivatized molecule and fragments resulting from the loss of a methyl group ([M-15]⁺) or the entire TMS group.

Other Functional Group Modifications for Chromatography and MS

Besides TMS derivatization, other functional group modifications can be employed to enhance the analytical detectability of this compound and its metabolites, particularly for liquid chromatography-mass spectrometry (LC-MS).

For instance, derivatization with reagents that introduce a readily ionizable group can improve ionization efficiency in electrospray ionization (ESI) mass spectrometry. Benzoyl chloride, for example, is known to react with amines and phenols to form derivatives that show enhanced sensitivity in LC-MS/MS analysis. umich.eduumich.edunih.govchromatographyonline.com While the acetoxy group is already a benzoyl derivative of a phenol, this approach would be highly relevant for the analysis of the hydrolyzed form, 4-hydroxy-3'-methylbenzophenone.

Furthermore, derivatization of the carbonyl group itself is possible. Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can react with the carbonyl to form an oxime derivative. These derivatives are often used to improve chromatographic properties and to introduce a fluorinated tag that can be sensitively detected by electron capture detection (ECD) in GC or by MS.

Applications of 4 Acetoxy 3 Methylbenzophenone in Advanced Materials and Chemical Biology

Role as Photoinitiators in Polymerization Processes

Benzophenone-based molecules are predominantly Type II photoinitiators, which upon absorption of UV radiation, generate free radicals that initiate polymerization. sigmaaldrich.com This process is fundamental to the curing of various materials.

UV-Curable Coatings, Inks, and Adhesives

The primary application for benzophenone (B1666685) photoinitiators is in UV-curable formulations for coatings, inks, and adhesives. nih.gov These systems offer significant advantages over traditional thermal curing methods, including rapid cure times, low energy consumption, and reduced emission of volatile organic compounds. The incorporation of 4-Acetoxy-3'-methylbenzophenone into these formulations would likely impart photosensitivity, enabling the rapid, on-demand hardening of the material upon exposure to UV light. The acetoxy and methyl groups may influence the solubility and compatibility of the photoinitiator within different polymer matrices and affect the properties of the final cured product.

Mechanism of Photopolymerization Initiation

The mechanism of photopolymerization initiation by a Type II photoinitiator like this compound involves a bimolecular process. sigmaaldrich.com Upon absorbing UV light, the benzophenone core is excited from its ground state (S₀) to a singlet excited state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet state (T₁).

The excited triplet state of the benzophenone derivative is the key reactive species. It abstracts a hydrogen atom from a synergist, typically a tertiary amine, which is added to the formulation. This hydrogen abstraction process generates a ketyl radical from the benzophenone and an alkylamino radical from the amine. The highly reactive alkylamino radical is the primary species that initiates the polymerization of monomers, such as acrylates, leading to the formation of a cross-linked polymer network.

The efficiency of this process is influenced by the nature and position of substituents on the benzophenone ring. The electron-donating or -withdrawing character of the acetoxy and methyl groups in this compound would be expected to alter the energy levels of the excited states and the efficiency of hydrogen abstraction, thereby tuning its photoinitiating activity.

Photostabilization and UV Absorption in Polymer Matrices

In addition to initiating polymerization, benzophenone derivatives are widely used as photostabilizers to protect polymers from the damaging effects of UV radiation. nih.gov

Protection Against Photodegradation

Polymers are susceptible to photodegradation upon exposure to sunlight, leading to discoloration, loss of mechanical strength, and reduced lifespan. Benzophenones, and by extension this compound, can be incorporated into polymer matrices to act as UV absorbers. They preferentially absorb harmful UV radiation, preventing it from reaching and breaking the chemical bonds within the polymer structure. This is a critical application in materials used for outdoor applications, such as automotive coatings, construction materials, and packaging films.

Mechanism of UV Absorption and Dissipation

The photostabilizing effect of benzophenone derivatives stems from their ability to absorb UV energy and dissipate it harmlessly as heat. The key to this process is an efficient and rapid deactivation pathway from the excited state back to the ground state.

For many hydroxy-benzophenones, this involves an excited-state intramolecular proton transfer (ESIPT) mechanism. While this compound does not possess a hydroxyl group to facilitate ESIPT, it can still dissipate absorbed UV energy through non-radiative decay pathways, such as vibrational relaxation and internal conversion. The absorbed energy is converted into molecular vibrations and ultimately released as heat to the surroundings. The presence of the acetoxy and methyl groups can influence the absorption spectrum and the efficiency of these non-radiative decay processes.

Utilisation as a Chemical Intermediate in Complex Organic Synthesis

Beyond its applications in polymer science, the structure of this compound makes it a potentially valuable intermediate in complex organic synthesis. The benzophenone core is a common motif in many biologically active molecules and functional materials.

The acetoxy group can serve as a protecting group for a phenol (B47542), which can be deprotected under specific conditions to reveal a reactive hydroxyl group for further chemical transformations. Alternatively, the acetoxy group itself can be a target for nucleophilic substitution reactions. The ketone functionality can undergo a variety of reactions, including reduction to an alcohol, conversion to an amine via reductive amination, or participation in carbon-carbon bond-forming reactions. The methyl group on the other phenyl ring can also be functionalized, for example, through free-radical halogenation.

This combination of reactive sites allows for the stepwise and regioselective modification of the molecule, making this compound a versatile scaffold for the construction of more complex molecular architectures with potential applications in pharmaceuticals, agrochemicals, and materials science.

Investigation as a Model Compound in Mechanistic Photochemistry

Benzophenone and its derivatives are cornerstone compounds in the study of mechanistic photochemistry. Their ability to absorb UV light and transition to an excited triplet state makes them excellent photosensitizers and subjects for investigating photochemical reactions. The primary photochemical reaction for many benzophenones is the abstraction of a hydrogen atom.

While no specific studies on the mechanistic photochemistry of this compound are readily available, its behavior can be predicted based on related structures like 4-hydroxybenzophenone. The introduction of the acetoxy and methyl groups is expected to influence its photochemical properties. The acetoxy group at the 4-position may alter the absorption spectrum and the lifetime of the excited state compared to an unsubstituted benzophenone. The methyl group at the 3'-position can also affect the electronic properties and steric hindrance around the carbonyl group, potentially influencing the efficiency of hydrogen abstraction.

Further research would be necessary to elucidate the specific photochemical pathways of this compound, including quantum yields of photoreduction and the nature of the transient species formed upon irradiation.

Exploration in Chemical Biology as Photolabeling Probes

The photoreactive nature of benzophenones makes them valuable tools in chemical biology, particularly as photolabeling probes. Upon photoactivation, the benzophenone moiety can form a covalent bond with nearby molecules, enabling the identification and characterization of molecular interactions.

Elucidation of Molecular Interactions and Mechanisms

Photolabeling with benzophenone-containing probes is a powerful technique to map out the binding sites of ligands on proteins or to identify protein-protein interaction interfaces. Although no studies have specifically utilized this compound for this purpose, its structure suggests it could be a viable candidate. The acetoxy group could be hydrolyzed by cellular esterases, potentially converting the probe into a more reactive form in situ. The methyl group could serve as a point of attachment for a linker to a molecule of interest, such as a drug or a peptide.

Applications in Protein and Biomolecule Labeling

The ability of photoactivated benzophenones to covalently attach to C-H bonds makes them effective for labeling a wide range of biomolecules, including proteins and nucleic acids. A hypothetical this compound-based probe could be designed to target specific cellular components. Once introduced into a biological system and irradiated with UV light, it would form a covalent adduct with its binding partner, allowing for subsequent identification through techniques like mass spectrometry.

Potential in Research on Specific Biological Targets (excluding clinical)

The benzophenone scaffold is present in numerous biologically active molecules, and derivatives are often screened for their potential to interact with specific biological targets.

Enzyme Inhibition Studies

Various substituted benzophenones have been investigated as inhibitors of different enzymes. For instance, some benzophenone derivatives have shown inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the study of neurodegenerative diseases. nih.govnih.gov The specific substitution pattern on the benzophenone core is crucial for both the potency and selectivity of inhibition.

While there is no published data on the enzyme inhibitory activity of this compound, it represents a novel chemical space that could be explored. The acetoxy and methyl groups would influence its size, shape, and electronic distribution, which in turn would determine its ability to fit into the active site of an enzyme and exert an inhibitory effect.

Table 1: Hypothetical Enzyme Inhibition Screening of this compound

| Enzyme Target | Predicted Interaction | Rationale |

| Acetylcholinesterase (AChE) | Possible weak to moderate inhibition | The benzophenone core is a known scaffold for AChE inhibitors. The substituents would modulate binding affinity. |

| Butyrylcholinesterase (BChE) | Possible weak to moderate inhibition | Similar to AChE, the benzophenone structure could interact with the active site. |

| Other Esterases | Potential substrate or inhibitor | The acetoxy group could be recognized and cleaved by esterases, or the molecule could act as a competitive inhibitor. |

This table is purely hypothetical and intended to guide future research, as no experimental data is currently available.

Receptor Binding Investigations

The benzophenone structure can also serve as a pharmacophore for interacting with various cellular receptors. The specific functional groups and their positions on the aromatic rings dictate the binding affinity and selectivity for different receptor subtypes.

As with enzyme inhibition, the potential of this compound in receptor binding is unexplored. Its structural features could allow it to interact with receptors that have aromatic binding pockets. Future research could involve screening this compound against a panel of receptors to identify any potential biological activity.

Antioxidant Activity Assessment (if linked to chemical mechanism)

The potential antioxidant activity of this compound can be inferred by examining the mechanisms of structurally similar phenolic and benzophenone compounds. The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals, thereby interrupting oxidative chain reactions.

In the case of this compound, the acetoxy group (-OCOCH₃) is a key structural feature. While the ester linkage itself is not a primary antioxidant moiety, it can undergo hydrolysis to yield a hydroxyl group. The resulting 4-hydroxy-3'-methylbenzophenone (B1629899) would possess a phenolic hydroxyl group, which is a well-established pharmacophore for antioxidant activity. The mechanism of action for such a phenolic compound would likely involve hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT) to scavenge reactive oxygen species (ROS).

A variety of assays are employed to evaluate the antioxidant activity of compounds. These methods can be broadly categorized based on their reaction mechanisms.

Table 1: Common Assays for Antioxidant Activity Assessment

| Assay | Principle | Measured Outcome |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | A stable free radical, DPPH•, is reduced by an antioxidant, leading to a color change from violet to yellow. | Decrease in absorbance at a specific wavelength (typically ~517 nm). |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | The pre-formed radical cation ABTS•⁺ is reduced by an antioxidant, causing a decolorization of the solution. | Decrease in absorbance at a specific wavelength (e.g., 734 nm). |

| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. | Increase in absorbance at a specific wavelength (typically 593 nm). |

| ORAC (Oxygen Radical Absorbance Capacity) Assay | Evaluates the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals. | Measurement of the decay of fluorescence over time. |

While no specific data for this compound is available, studies on other hydroxylated benzophenones have demonstrated significant antioxidant activity, underscoring the potential of its hydrolyzed form. mdpi.com

Anti-inflammatory Activity (focus on chemical aspects of activity)

The anti-inflammatory potential of this compound can be hypothesized based on the known activities of other benzophenone derivatives. nih.govnih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—mediators of inflammation. The benzophenone scaffold is present in some known anti-inflammatory agents, such as ketoprofen. mdpi.com

The chemical basis for the anti-inflammatory activity of many compounds involves their interaction with specific amino acid residues within the active site of enzymes like COX-1 and COX-2. For benzophenone derivatives, the substituted phenyl rings can engage in various non-covalent interactions, including hydrophobic interactions, van der Waals forces, and hydrogen bonding (if hydroxyl or other polar groups are present).

Research on other substituted benzophenones has shown that the nature and position of substituents on the phenyl rings are critical for anti-inflammatory efficacy. For instance, some studies have indicated that compounds with chloro and methyl substituents exhibit potent anti-inflammatory activity. nih.gov Glucosylated benzophenone derivatives have also been investigated for their dual anti-inflammatory and antiproliferative activities, with some showing selective inhibition of COX enzymes. scielo.br

Table 2: Anti-inflammatory Activity of Selected Benzophenone Derivatives

| Compound | Assay | Finding | Reference |

| Benzoate-substituted benzophenones | Rat paw oedema inhibition test, Cyclooxygenase assay | Compounds with chloro and methyl substituents at the para position showed potent anti-inflammatory activity. | nih.gov |

| 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside | In vitro COX enzyme assay | Selectively inhibited COX-2. | scielo.br |

| 4-hydroxy-4'-methoxybenzophenone | In vitro COX enzyme assay | Selectively inhibited COX-1. | scielo.br |

Migration Studies from Food Contact Materials (focused on analytical methodology and chemical migration)

Benzophenone and its derivatives are commonly used as photoinitiators in UV-cured inks and coatings for food packaging materials. nih.govnih.goveuropa.eu A significant concern in this application is the potential for these compounds to migrate from the packaging into the food, which could pose a safety risk. While no specific migration data for this compound is available, the principles and methodologies applied to other benzophenones are directly relevant.

The migration of a chemical from packaging to food is a complex process governed by several factors, including the physicochemical properties of the migrant (e.g., molecular weight, polarity, volatility), the nature of the packaging material, the type of food (e.g., fatty, aqueous, dry), the storage temperature, and the contact time. mdpi.comnih.gov

The chemical structure of this compound, with its acetoxy and methyl groups, will influence its migration behavior. The acetoxy group increases the polarity compared to an unsubstituted benzophenone, while the methyl group adds to its lipophilicity. Its migration potential would need to be empirically determined but would be expected to be influenced by these competing factors.

Analytical methodologies for detecting benzophenone derivatives in food contact materials and food simulants are well-established. These methods are crucial for risk assessment and ensuring compliance with regulatory limits.

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques for the analysis of benzophenone migrants. nih.govrsc.orgresearchgate.netresearchgate.net

Table 3: Analytical Methodologies for Benzophenone Derivative Migration Studies

| Analytical Technique | Sample Preparation | Detection | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | Solvent extraction from packaging or food simulant, followed by concentration. | UV or Diode Array Detector (DAD) for quantification. | Robust, widely available, suitable for a range of polarities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Solvent extraction, often with a defatting step for fatty foods, followed by derivatization if necessary. | Mass spectrometric detection for identification and quantification. | High sensitivity and selectivity, provides structural information. |

| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | Similar to HPLC, but often requires less sample cleanup due to higher selectivity. | Tandem mass spectrometry (MS/MS) for highly selective and sensitive detection. | Very low detection limits, high accuracy, suitable for complex matrices. |

Studies on other benzophenones have quantified their migration into various foodstuffs. For example, benzophenone itself has been found to migrate from cartonboard into high-fat foods, with levels influenced by direct or indirect contact and storage temperature. nih.gov The presence of functional barriers, such as specific plastic films, can significantly reduce the migration of benzophenones. europa.eu

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Separations

Chromatography stands as a cornerstone for the separation and analysis of multi-component samples. For a compound like 4-Acetoxy-3'-methylbenzophenone, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer powerful solutions.

An isocratic HPLC method using a mixed-mode stationary phase column can be effective. sielc.com For instance, a C18 or a specialized column like Primesep 200, which has both hydrophobic and ion-exchange characteristics, could be employed. sielc.com The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer like formic acid. sielc.com Detection is commonly achieved using a UV detector at a wavelength where the benzophenone (B1666685) chromophore exhibits maximum absorbance. sielc.com

Below is a hypothetical HPLC method for the analysis of this compound, based on established methods for related compounds.

| Parameter | Value |

| Column | Primesep 200, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical set of starting parameters for HPLC analysis of this compound, extrapolated from methods for similar compounds.

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, it can be analyzed directly or after derivatization to a more volatile form. Given its structure, it is likely amenable to direct GC analysis.

A fast and reliable method for the determination of related compounds like benzophenone and 4-methylbenzophenone (B132839) in complex matrices such as breakfast cereals has been developed using ultrasonic extraction followed by solid-phase extraction (SPE) for cleanup and subsequent analysis by GC-MS. nih.gov This approach demonstrates the potential for sensitive detection at very low concentrations, with limits of detection (LOD) in the range of micrograms per kilogram. nih.gov

For enhanced selectivity and sensitivity, especially in complex sample matrices, the coupling of chromatographic systems with mass spectrometry is indispensable.

GC-MS/MS: Tandem mass spectrometry (GC-MS/MS) offers a significant advantage in reducing matrix interference and achieving lower detection limits. An analytical method for benzophenone and 4-methylbenzophenone in breakfast cereals utilized GC-MSn, highlighting its capability for trace-level quantification. nih.gov The use of an internal standard, such as a deuterated version of the analyte, is crucial for accurate quantification in such methods. nih.gov

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of a wide range of compounds and is particularly useful for those that are not amenable to GC. Experimental data for 4-methylbenzophenone shows its analysis by LC-MS with electrospray ionization (ESI) in positive mode. nih.gov The precursor ion ([M+H]+) is selected and fragmented to produce specific product ions, which are then monitored for quantification, providing a high degree of specificity.

The following table outlines potential starting parameters for a GC-MS/MS analysis of this compound, based on methods for analogous compounds.

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium at 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS/MS Transitions | To be determined from the mass spectrum of the compound |

This table presents a hypothetical set of starting parameters for GC-MS/MS analysis of this compound, extrapolated from methods for similar compounds.

Spectrophotometric Methods

Spectrophotometric methods, particularly in the ultraviolet-visible (UV-Vis) range, can be employed for the quantification of this compound, leveraging its chromophoric benzophenone core.

In complex matrices where background interference is a significant issue, derivative spectrophotometry can be a powerful tool. This technique involves the differentiation of the absorption spectrum with respect to wavelength. First, second, or higher-order derivatives can be used to resolve overlapping spectral bands and eliminate baseline shifts and background noise. By measuring the amplitude of a derivative peak, which is proportional to the concentration of the analyte, quantification can be achieved with improved accuracy and precision in the presence of interfering substances.

While not as sensitive as chromatographic methods coupled with mass spectrometry, spectrophotometry can be a cost-effective and rapid method for trace analysis in certain applications. The sensitivity can be enhanced through various means, such as by using a longer path length cuvette or by employing preconcentration steps like solid-phase extraction to increase the analyte concentration before measurement. For this compound, the development of a specific colorimetric reaction could also potentially lower the limit of detection for its analysis in various samples.

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is paramount to remove interfering substances and concentrate the analyte of interest, thereby enhancing the sensitivity and reliability of subsequent analyses. The choice of technique is contingent on the sample matrix, the concentration of the analyte, and the analytical instrumentation to be used.

Solid-phase extraction (SPE) is a widely utilized technique for the selective extraction and concentration of analytes from liquid samples. The optimization of an SPE method for this compound would involve a systematic evaluation of several key parameters to achieve high recovery and sample purity.

Sorbent Selection: Based on the structure of this compound, which possesses both non-polar (benzene rings, methyl group) and moderately polar (ester and ketone groups) functionalities, reversed-phase sorbents are a logical starting point. Non-polar sorbents like C18 and polymeric materials such as Oasis HLB (Hydrophilic-Lipophilic Balanced) have demonstrated high efficiency in extracting a wide range of benzophenone derivatives from aqueous matrices. nih.govarxiv.org For instance, studies on other benzophenones have shown excellent recoveries using Oasis HLB cartridges. nih.gov

pH Adjustment: The pH of the sample can significantly influence the retention of the analyte on the SPE sorbent, especially for ionizable compounds. arxiv.org this compound is not expected to be readily ionizable, so sample pH is likely to have a less pronounced effect on its retention compared to hydroxylated or carboxylated benzophenones. However, adjusting the sample pH to a neutral range (around 5.0–7.0) is often a good practice to minimize the ionization of potential interferences and ensure consistent retention of the target analyte. academie-sciences.fr

Elution Solvent Selection: The choice of eluting solvent is critical for the effective desorption of the analyte from the sorbent. A solvent or solvent mixture with sufficient polarity to disrupt the analyte-sorbent interactions is required. For reversed-phase sorbents, organic solvents such as methanol (B129727), acetonitrile, or mixtures thereof with dichloromethane (B109758) or ethyl acetate (B1210297) are commonly employed. acs.org Optimization would involve testing different solvents and solvent ratios to find the minimum volume required for complete elution, thereby maximizing the concentration factor. For example, a mixture of ethyl acetate and dichloromethane (1:1, v/v) has been used to elute benzophenones from C18 cartridges. acs.org

Wash Steps: An optimized wash step is crucial for removing co-extracted interferences without causing a loss of the target analyte. A typical approach for reversed-phase SPE involves washing the cartridge with a water/organic solvent mixture where the organic solvent content is high enough to remove less retained interferences but low enough to not elute the analyte of interest. arxiv.org

Table 1: Representative SPE Recovery Data for Benzophenone Derivatives using Different Sorbents

| Compound | Sorbent | Sample Matrix | Recovery (%) | Reference |

| 2-Hydroxy-4-methoxybenzophenone (BP-3) | Oasis HLB | Surface Water | 96 | nih.gov |

| Benzophenone | Oasis HLB | Surface Water | 91 | nih.gov |

| 2,4-Dihydroxybenzophenone (BP-1) | C18 | Water | 96-107 | acs.org |

| 2-Hydroxy-4-methoxybenzophenone (BP-3) | C18 | Water | 96-107 | acs.org |

| 2,2'-Dihydroxy-4-methoxybenzophenone (BP-8) | C18 | Water | 96-107 | acs.org |

This table presents data for structurally similar compounds to illustrate typical SPE performance. Optimization would be required for this compound.

Liquid-liquid extraction (LLE) is a traditional yet effective method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of a relatively non-polar compound like this compound from aqueous samples, a water-immiscible organic solvent with a high affinity for the analyte would be selected.

Commonly used solvents for the LLE of benzophenone derivatives include hexane, dichloromethane, and ethyl acetate. The efficiency of the extraction can be enhanced by adjusting the pH of the aqueous phase to suppress the ionization of the analyte and by adding salt (salting-out effect) to decrease the solubility of the analyte in the aqueous phase. The process typically involves vigorous shaking of the sample with the extraction solvent, followed by separation of the two phases. Multiple extractions with fresh solvent are often performed to ensure quantitative recovery. While effective, LLE can be time-consuming and require large volumes of organic solvents. mdpi.com

Supported liquid extraction (SLE) presents a more modern alternative to traditional LLE. In SLE, the aqueous sample is adsorbed onto an inert solid support (e.g., diatomaceous earth), and the water-immiscible organic solvent is then passed through the support to elute the analytes. This technique avoids the formation of emulsions, which can be a problem in conventional LLE, and generally leads to cleaner extracts.

Microextraction techniques have gained popularity as they offer high enrichment factors while minimizing solvent consumption and sample volume. These methods are particularly well-suited for trace analysis.

Stir Bar Sorptive Extraction (SBSE): In SBSE, a magnetic stir bar coated with a layer of sorbent material (commonly polydimethylsiloxane, PDMS) is introduced into the sample. The stir bar is stirred for a defined period to allow for the extraction of the analytes into the sorbent phase. After extraction, the stir bar is removed, rinsed, dried, and the analytes are thermally desorbed into a gas chromatograph or eluted with a small volume of solvent for liquid chromatography analysis. SBSE is particularly effective for non-polar to moderately polar compounds and has been successfully applied to the analysis of benzophenones in environmental samples. mdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid and efficient microextraction technique where a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible organic solvent like acetone (B3395972) or acetonitrile) is rapidly injected into the aqueous sample. This creates a cloudy solution of fine droplets of the extraction solvent, providing a large surface area for mass transfer. After centrifugation, the sedimented phase containing the concentrated analytes is collected and analyzed. DLLME has been successfully used for the determination of benzophenones in environmental water samples, achieving high enrichment factors. rsc.org

Pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), is a technique for extracting analytes from solid and semi-solid samples using organic solvents at elevated temperatures and pressures. researchgate.net These conditions increase the efficiency and speed of the extraction process by enhancing the solubility and mass transfer of the analytes while decreasing the viscosity of the solvent. researchgate.net

For the extraction of this compound from solid matrices such as soil, sediment, or food products, PLE would be a highly effective technique. The optimization of a PLE method would involve the selection of an appropriate extraction solvent, temperature, pressure, and extraction time. A study on the PLE of acetophenones from a plant matrix found that 100% ethanol (B145695) at 120 °C and 1500 psi for 17 minutes provided optimal extraction yields. rsc.org Given the structural similarities, these conditions could serve as a starting point for developing a PLE method for this compound.

Table 2: Exemplary Optimized PLE Conditions for Acetophenones

| Parameter | Optimized Value | Reference |

| Extraction Solvent | 100% Ethanol | rsc.org |

| Temperature | 120 °C | rsc.org |

| Pressure | 1500 psi | rsc.org |

| Static Extraction Time | 17 min | rsc.org |

| Number of Cycles | 1 | rsc.org |

These conditions were optimized for other acetophenones and would likely require adjustment for this compound.

Electrochemical Analytical Techniques for Redox Potential Determination

Electrochemical techniques, particularly cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. CV involves applying a linearly varying potential to an electrode and measuring the resulting current. This technique can provide valuable information about the reduction and oxidation potentials of a compound, the stability of the resulting radical ions, and the number of electrons involved in the redox process. nanoscience.com

The electrochemical reduction of benzophenones typically proceeds via two successive one-electron transfer steps, forming a radical anion and then a dianion. monash.edu The reduction potential is influenced by the nature and position of substituents on the benzophenone core. Electron-withdrawing groups tend to make the reduction easier (less negative potential), while electron-donating groups make it more difficult (more negative potential). researchgate.net

In the case of this compound, the acetoxy group is generally considered to be electron-withdrawing through its carbonyl group, while the methyl group is electron-donating. Their combined effect on the redox potential would depend on their relative positions and electronic influence. The study of the electrochemical behavior of this compound would provide insights into its potential to participate in redox reactions in biological or environmental systems.

Table 3: Reduction Potentials of Selected Benzophenone Derivatives

| Compound | Reduction Potential (Ered vs. Fc/Fc+) | Solvent | Reference |

| Benzophenone | -2.17 V | Dimethylformamide | mdpi.com |

| 4-Methylbenzophenone | -2.21 V | Dimethylformamide | mdpi.com |

| 4,4'-Dichlorobenzophenone | -1.94 V | Dimethylformamide | mdpi.com |

| 4-Aminobenzophenone | -2.30 V | Dimethylformamide | mdpi.com |

This table presents data for various substituted benzophenones to illustrate the effect of substituents on reduction potential. The redox potential of this compound would need to be experimentally determined.

Future Directions and Emerging Research Avenues for 4 Acetoxy 3 Methylbenzophenone

Development of Novel Synthetic Pathways

The synthesis of 4-Acetoxy-3'-methylbenzophenone is foundational to its further study. While classical methods like Friedel-Crafts acylation provide a basis, future research could focus on developing more efficient, sustainable, and versatile synthetic routes.

Key research objectives in this area would include:

Exploration of Greener Catalysts: Moving beyond traditional Lewis acids like aluminum chloride, which generate significant waste, research could investigate the use of solid acid catalysts or other heterogeneous catalysts. These offer advantages in terms of reusability and reduced environmental impact.

Microwave-Assisted Synthesis: Investigating microwave-assisted organic synthesis could significantly reduce reaction times and potentially improve yields compared to conventional heating methods.

Flow Chemistry Approaches: The development of continuous flow synthesis processes for this compound would offer enhanced control over reaction parameters, improved safety, and scalability for potential industrial applications.

One-Pot Syntheses: Designing one-pot reaction sequences where multiple synthetic steps are carried out in the same reactor without isolation of intermediates would streamline the synthesis, making it more atom- and step-economical.

A comparative table of potential synthetic methods is presented below:

| Synthetic Method | Potential Advantages | Research Focus |

| Improved Friedel-Crafts | Well-established, high yields | Use of milder catalysts, solvent-free conditions |

| Microwave-Assisted | Rapid reaction times, energy efficient | Optimization of power and temperature parameters |

| Flow Chemistry | Scalable, high reproducibility, safer | Reactor design, optimization of flow rates |

| One-Pot Synthesis | Reduced waste, time-efficient | Tandem catalysis, multi-component reactions |

Advanced Spectroscopic Fingerprinting and Data Analysis

A thorough characterization of this compound is crucial for understanding its structure and purity. Future research should focus on creating a comprehensive spectroscopic fingerprint of the compound using a suite of advanced analytical techniques.

This would involve:

Multi-dimensional NMR Spectroscopy: Beyond standard 1H and 13C NMR, advanced techniques like COSY, HSQC, and HMBC would be essential for unambiguous assignment of all proton and carbon signals, providing a detailed map of the molecular structure.

High-Resolution Mass Spectrometry (HRMS): Techniques such as ESI-TOF or Orbitrap MS would provide highly accurate mass data, confirming the elemental composition and aiding in the identification of any potential impurities or degradation products. nih.gov

Vibrational Spectroscopy: A detailed analysis of the FT-IR and Raman spectra would help in identifying the characteristic vibrational modes of the functional groups present in the molecule, such as the carbonyl and ester groups.

Chemometric Analysis: The application of chemometric methods to the spectroscopic data could help in identifying subtle batch-to-batch variations and in developing robust quality control methods.

A hypothetical data table summarizing the expected spectroscopic data for this compound is shown below:

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Aromatic protons in distinct regions, singlet for the methyl group on the benzoyl ring, singlet for the acetyl methyl group. |

| ¹³C NMR | Signals for two carbonyl carbons (ketone and ester), distinct aromatic carbon signals, methyl carbon signals. |

| FT-IR (cm⁻¹) | Strong C=O stretching vibrations for the ketone and ester, C-O stretching bands, aromatic C-H and C=C stretching. |

| HRMS (m/z) | A precise molecular ion peak corresponding to the exact mass of the compound. |

Refinement of Computational Models for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties and behavior of molecules, thereby guiding experimental work. For this compound, future research in this area should aim to develop and refine predictive models. arxiv.orgnih.govmalvernpanalytical.com

Specific avenues for exploration include:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to optimize the geometry of the molecule, calculate its electronic properties (such as HOMO-LUMO energy gap), and predict its spectroscopic (NMR, IR) and reactivity parameters.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Should this compound be explored for biological applications, 3D-QSAR methods like CoMFA and CoMSIA could be used to build models that correlate its structural features with its activity, guiding the design of more potent analogues. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with other molecules or in different solvent environments.

Machine Learning Approaches: Leveraging large datasets of related compounds, machine learning models could be trained to predict various properties of this compound, such as its solubility, toxicity, or potential as a photoinitiator. chemrxiv.org

Exploration of New Reactivity Profiles

Understanding the reactivity of this compound is key to unlocking its potential applications. Future research should systematically explore its chemical transformations.

Potential areas of investigation include:

Photochemical Reactivity: As a benzophenone (B1666685) derivative, its photochemical properties are of significant interest. Studies should focus on its behavior upon UV irradiation, including its potential as a photoinitiator for polymerization reactions or its use in photoredox catalysis.

Hydrolysis and Solvolysis: The stability of the acetoxy group under various pH and solvent conditions should be investigated to understand its potential for controlled release applications or its stability in different formulations.

Electrochemical Behavior: Cyclic voltammetry and other electrochemical techniques could be used to study its redox properties, which could be relevant for applications in electro-organic synthesis or as a redox-active material.

Derivatization Reactions: Exploration of reactions at the carbonyl group, the aromatic rings, and the methyl group could lead to the synthesis of a library of new derivatives with potentially interesting properties.

Integration into Multifunctional Materials Systems

The unique combination of a benzophenone core and an acetoxy group suggests that this compound could be a valuable building block for advanced materials.

Future research could focus on its incorporation into:

Polymer Systems: It could be explored as a monomer or an additive in polymers to impart specific properties. For instance, its benzophenone moiety could provide UV-absorbing capabilities, protecting the polymer from photodegradation. researchgate.net

Photoresponsive Materials: Its photochemical reactivity could be harnessed to create materials that change their properties upon exposure to light, with applications in areas like smart coatings, optical data storage, or drug delivery.

Multifunctional Linkers: The compound could be modified to act as a multifunctional linker in more complex molecular architectures, for example, in the synthesis of stapled peptides or for photoaffinity labeling. nih.gov

Organic Electronics: The electronic properties of benzophenone derivatives suggest potential applications in organic electronics, and the specific substitution pattern of this compound might lead to interesting charge-transport properties.

Targeted Applications in Emerging Scientific Disciplines

The structural motifs within this compound suggest potential applications in various scientific fields that are currently under-explored for this specific compound.

Emerging areas for targeted research include:

Medicinal Chemistry: Benzophenone scaffolds are present in numerous biologically active molecules and marketed drugs. nih.gov Future research could screen this compound and its derivatives for a range of biological activities, such as anticancer, anti-inflammatory, or antimicrobial effects. nih.govmdpi.com

Photodynamic Therapy (PDT): Benzophenone derivatives can act as photosensitizers, generating reactive oxygen species upon light activation. rsc.org Investigating the potential of this compound in PDT for cancer treatment or as an antimicrobial agent is a promising avenue.

Agrochemicals: Some benzophenone derivatives have shown fungicidal activity. mdpi.com Screening this compound for its potential as a novel agrochemical could lead to the development of new crop protection agents.

Cosmeceuticals: Benzophenones are widely used as UV filters in sunscreens and other personal care products to protect the skin and hair from sun damage. wikipedia.org The UV-absorbing properties of this compound make it a candidate for evaluation in this area.

Standardization and Interlaboratory Studies for Analytical Methods

For any chemical compound to be reliably used in research and industry, the availability of standardized and validated analytical methods is paramount.

Future efforts in this area for this compound should include:

Development of Validated HPLC and GC Methods: Robust and validated methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) need to be developed for the accurate quantification of the compound and its potential impurities. This would involve optimizing parameters such as the column, mobile/carrier phase, and detector.

Establishment of Reference Standards: The preparation and characterization of a high-purity reference standard for this compound are essential for accurate calibration and quantification in analytical testing.

Interlaboratory Comparison Studies: Conducting round-robin tests where different laboratories analyze the same sample using a standardized method would be crucial to assess the method's reproducibility and establish its reliability.

Trace Analysis Methods: Developing sensitive analytical methods, such as LC-MS/MS, for the detection of trace levels of the compound in various matrices (e.g., environmental samples, biological fluids) would be important for future environmental and safety assessments. nih.govjfda-online.comjfda-online.com

Q & A

Q. What are the established synthetic routes for 4-Acetoxy-3'-methylbenzophenone, and how is its purity validated?

- Methodological Answer : A common approach involves Friedel-Crafts acylation or esterification of pre-functionalized benzophenone derivatives. For example, acetylation of hydroxyl groups using acetic anhydride in the presence of catalysts (e.g., AlCl₃) under controlled temperatures (80–90°C) is effective . Post-synthesis, purity is confirmed via:

-

HPLC : To quantify impurities (<2% threshold).

-

NMR Spectroscopy : To verify substituent positions (e.g., methyl and acetoxy groups). For instance, methyl protons typically appear at δ 2.28 ppm in H-NMR .

-

Melting Point Analysis : Consistency with literature values (e.g., 180–182°C for structurally related compounds) .

- Table 1: Example Reaction Conditions

| Reaction Step | Reagents/Catalysts | Temperature | Time | Yield |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, AlCl₃ | 80–90°C | 45 min | ~85% |

| Purification | Ethanol recrystallization | RT | 24 h | 95%+ |

Q. Which spectroscopic techniques are critical for structural elucidation of this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolves bond angles (e.g., 57.45° between phenyl rings) and hydrogen-bonding networks (e.g., O–H⋯O interactions) .

- C-NMR : Identifies carbonyl signals (δ 167–170 ppm) and methoxy/acetoxy carbons .

- FT-IR : Confirms ester C=O stretches (~1740 cm⁻¹) and hydroxyl groups (broad ~3400 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives under varying conditions?

- Methodological Answer :

-

Catalyst Screening : Compare AlCl₃, FeCl₃, or ionic liquids for Friedel-Crafts reactions. AlCl₃ typically provides higher yields (85–90%) but requires strict anhydrous conditions .

-

Solvent Effects : Polar aprotic solvents (e.g., nitrobenzene) enhance electrophilic substitution, while ethanol aids recrystallization .

-

Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify bottlenecks (e.g., slow acetylation at <70°C) .

- Table 2: Yield Optimization Parameters

| Catalyst | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|

| AlCl₃ | Nitrobenzene | 80°C | 88% | 98% |

| FeCl₃ | Dichloromethane | 25°C | 72% | 95% |

Q. How to resolve contradictions in spectroscopic data for novel this compound analogs?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals (e.g., methyl vs. methoxy groups) .

- Computational Modeling : Compare experimental H-NMR shifts with DFT-calculated values (Gaussian or ORCA software) to confirm substituent effects .

- Crystallographic Data : Use single-crystal X-ray structures to unambiguously assign stereochemistry in disputed cases .

Q. What strategies are employed to study the biological activity of this compound derivatives?

- Methodological Answer :

-

Enzyme Assays : Test inhibition of fungal CYP51 (lanosterol demethylase) at varying concentrations (IC₅₀ determination) .

-

Molecular Docking : Simulate binding interactions with fungal targets (e.g., using AutoDock Vina) to rationalize structure-activity relationships .

-

In Vivo Toxicity Screening : Use Caenorhabditis elegans or zebrafish models to assess acute toxicity (LC₅₀) before mammalian studies .

- Table 3: Example Biological Data

| Derivative | Target Enzyme | IC₅₀ (µM) | Toxicity (LC₅₀, µg/mL) |

|---|---|---|---|

| Methyl analog | CYP51 | 12.3 | >100 |

| Fluoro analog | CYP51 | 8.7 | 75 |

Key Notes

- Data Contradictions : Always cross-reference synthetic yields, spectral data, and bioactivity metrics with peer-reviewed literature (e.g., Acta Crystallographica for structural data ).

- Advanced Characterization : Leverage hyphenated techniques (LC-MS/MS, HRMS) for trace impurity profiling in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.